molecular formula C11H10N4O B5523393 2,6-dimethyl-4-(1H-pyrazol-4-yl)furo[2,3-d]pyrimidine

2,6-dimethyl-4-(1H-pyrazol-4-yl)furo[2,3-d]pyrimidine

Cat. No.: B5523393
M. Wt: 214.22 g/mol
InChI Key: RVNVPOZNKIJOOP-UHFFFAOYSA-N
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Description

2,6-dimethyl-4-(1H-pyrazol-4-yl)furo[2,3-d]pyrimidine, also known as DMPF, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPF is a fused pyrimidine ring system that contains a pyrazole moiety. This compound has shown promising results in multiple scientific studies, making it a subject of interest for researchers worldwide.

Scientific Research Applications

Synthesis and Antimicrobial Activity

One area of research involves the synthesis of pyrimidine-linked pyrazole heterocyclic compounds through microwave irradiative cyclocondensation, which are evaluated for their insecticidal and antibacterial potential. These compounds have shown promising results against certain microorganisms and insects, indicating their potential in developing new antimicrobial agents (Deohate & Palaspagar, 2020).

Antimicrobial and Anticancer Properties

Another study focused on the synthesis of novel polyheterocyclic systems derived from cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidine to investigate their antimicrobial activity. This research identified compounds with pronounced antimicrobial properties, highlighting the importance of the 3,5-dimethyl-1H-pyrazol-1-yl moiety for activity manifestation (Sirakanyan et al., 2021).

Heterocyclic Compound Synthesis

Research into the synthesis of new Furothiazolo Pyrimido Quinazolinones from Visnagenone or Khellinone demonstrated antimicrobial activity against both bacteria and fungi. These findings suggest a potential pathway for developing new antimicrobial agents (Abu-Hashem, 2018).

Metallic Grid Assembly and Anion Encapsulation

A study on the self-assembly of ligands designed for building a new type of [2 x 2] metallic grid explored anion encapsulation and diffusion NMR spectroscopy. This research could have implications for the development of new materials with specific electronic or catalytic properties (Manzano et al., 2008).

Multicomponent Domino Reaction

The indium-catalyzed multicomponent domino reaction was used to synthesize various novel pyrano[2,3-d]pyrimidines and furopyrano[2,3-d]pyrimidines. This method offers a new pathway for the efficient synthesis of complex heterocyclic compounds (Prajapati & Gohain, 2006).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if the compound is highly reactive, it could potentially be hazardous to handle .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it were being developed as a drug, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

Properties

IUPAC Name

2,6-dimethyl-4-(1H-pyrazol-4-yl)furo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c1-6-3-9-10(8-4-12-13-5-8)14-7(2)15-11(9)16-6/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNVPOZNKIJOOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2O1)C)C3=CNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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